N-Methyldopamine hydrochloride
Overview
Description
Scientific Research Applications
N-Methyldopamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other catecholamines.
Biology: It is studied for its role in neurotransmission and its effects on various biological systems.
Medicine: It is used in the research of heart failure and other cardiovascular conditions.
Industry: It is used as an internal standard in chromatographic analysis of catecholamines.
Mechanism of Action
Target of Action
N-Methyldopamine hydrochloride, also known as deoxyepinephrine or epinine , is a modification of dopamine (DA) that retains agonist activity at the DA1 receptor . The DA1 receptor is a type of dopamine receptor that mediates the actions of dopamine, a crucial neurotransmitter in the brain .
Mode of Action
this compound acts as an agonist at the DA1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the DA1 receptor, mimicking the action of dopamine . This leads to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving dopamine. Dopamine is a neurotransmitter that plays a significant role in motor control, motivation, reward, and cognitive function . By acting as an agonist at the DA1 receptor, this compound can influence these dopamine-mediated processes .
Pharmacokinetics
Methyldopa is known to have a bioavailability of approximately 50% and a plasma half-life of 105 minutes . It is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha (α)-methyldopa mono-O-sulfate . These properties may impact the bioavailability of this compound.
Result of Action
The primary result of this compound’s action is the modulation of dopamine-mediated processes. By acting as an agonist at the DA1 receptor, it can influence motor control, motivation, reward, and cognitive function . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-Methyldopamine hydrochloride interacts with the DA1 receptor, retaining its agonist activity . This interaction with the DA1 receptor suggests that it may interact with proteins and enzymes involved in dopamine signaling pathways.
Cellular Effects
In the context of mesenchymal stem cells (MSCs), treatment with a combination of N-Methyldopamine and norepinephrine has been shown to robustly increase exosome production by three-fold . This suggests that this compound may influence cellular processes related to exosome production and secretion.
Molecular Mechanism
This compound acts as an agonist at the DA1 receptor . By binding to this receptor, it can stimulate the influx of calcium ions into the cell . This calcium influx can initiate various biochemical and physiological processes, such as the activation of specific enzymes and the release of neurotransmitters .
Metabolic Pathways
This compound is a precursor of adrenaline in the adrenal medulla This suggests that it may be involved in the metabolic pathways of adrenaline synthesis
Preparation Methods
The first total synthesis of N-Methyldopamine hydrochloride was reported by Buck, who prepared it from 3,4-dimethoxyphenethylamine by first converting the latter to its Schiff base with benzaldehyde, then N-methylating this with methyl iodide . Hydrolysis of the resulting product was followed by cleavage of the methyl ethers using hydriodic acid to furnish this compound . A similar synthesis, differing only in the use of dimethyl sulfate for the N-methylation and hydrobromic acid for the O-demethylation, was published by Borgman in 1973 .
Chemical Reactions Analysis
N-Methyldopamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
N-Methyldopamine hydrochloride is structurally related to dopamine and epinephrine, both of which are important neurotransmitters in the catecholamine family . Its uniqueness lies in its specific agonist activity at the DA1 receptor and its ability to undergo secondary reactions using surface catechols . Similar compounds include:
Dopamine: A neurotransmitter involved in reward and pleasure systems.
Norepinephrine: Another neurotransmitter involved in arousal and alertness.
Properties
IUPAC Name |
4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDRZCWRRLKLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211027 | |
Record name | Methyldopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500485 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62-32-8 | |
Record name | Methyldopamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyldopamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyldopamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyldopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxyphenethylmethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYEPINEPHRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV3MG8PAX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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